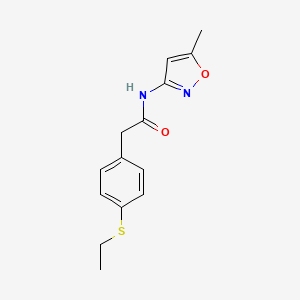

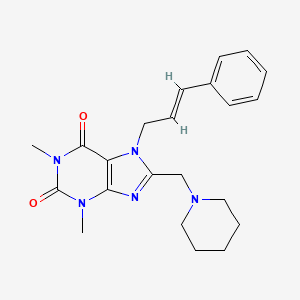

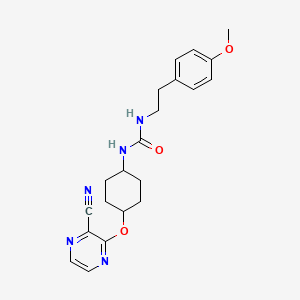

![molecular formula C24H23ClN6O2S B2508383 N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872995-13-6](/img/structure/B2508383.png)

N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound , "N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide," is a complex organic molecule that appears to be related to various research efforts in the development of compounds with potential biological activity. Although the exact compound is not described in the provided papers, similar compounds with related structures have been synthesized and studied for their biological properties, such as antiproliferative activity against cancer cell lines and affinity toward adenosine receptors.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from simple precursors and proceeding through various intermediates. For instance, the synthesis of a compound with antiproliferative activity involved the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, followed by chlorination and further condensation reactions . Another compound was synthesized through a multi-step process that included thioalkylation and cyclization . These methods reflect the complexity and precision required in the synthesis of such intricate molecules.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of heterocyclic rings, such as triazolo[4,3-b]pyridazine and triazolo[4,5-d]pyrimidine, which are common scaffolds in medicinal chemistry due to their potential biological activities. The crystal structure of one related compound was determined to belong to the tetragonal system, and its geometric bond lengths and angles were analyzed using density functional theory (DFT) and compared with X-ray diffraction values .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include condensation, cyclization, and nucleophilic substitution. For example, the synthesis of triazolopyrimidine derivatives involved nucleophilic substitution of chloro compounds with various amines . These reactions are crucial for introducing different substituents that can significantly alter the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The calculated HOMO and LUMO energies provide insight into the electronic characteristics of the compounds, which are important for understanding their reactivity and interaction with biological targets . The molecular electrostatic potential (MEP) surface map is another tool used to predict the behavior of these molecules in biological systems . Additionally, the antioxidant abilities of some derivatives were evaluated, showing significant activity in assays, which suggests potential for therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Reactivity and Applications of 1,2,4-Triazole Derivatives

1,2,4-Triazole derivatives are notable for their wide range of pharmacological activities. These compounds have been explored for their antioxidant, antimicrobial, and antifungal properties, among others. The reactivity of 1,2,4-triazole-3-thione derivatives, for instance, shows high indicators of antioxidant and antiradical activity, suggesting their potential in improving conditions and biochemical processes in patients exposed to high doses of radiation. These compounds are compared to biogenic amino acids like cysteine for their free SH-group structure, indicating their relevance in synthesizing compounds with similar biological functions (А. G. Kaplaushenko, 2019).

Synthesis and Physico-chemical Properties

The synthesis and study of the physico-chemical properties of 1,2,4-triazole derivatives have shown promising directions in research due to their significant potential in pharmaceutical, medical, veterinary, engineering, metallurgical, and agricultural fields. These derivatives are utilized in creating optical materials, photosensitizers, coloring agents, antioxidants, and additives for fuels and oils, with many serving as corrosion inhibitors and pest control agents in agriculture. Their low toxicity further enhances their applicability in various domains (V. Parchenko, 2019).

Therapeutic Potential

The development of novel G protein-biased kappa agonists, including derivatives of 1,2,4-triazole, has highlighted the therapeutic potential of these compounds in reducing pain and itch while exhibiting fewer side effects compared to traditional treatments. This area of research demonstrates the innovative application of 1,2,4-triazole derivatives in creating safer and more effective therapeutic agents (Kendall L. Mores et al., 2019).

Eigenschaften

IUPAC Name |

N-[2-[6-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClN6O2S/c1-16-6-8-17(9-7-16)24(33)26-13-12-21-29-28-20-10-11-23(30-31(20)21)34-15-22(32)27-14-18-4-2-3-5-19(18)25/h2-11H,12-15H2,1H3,(H,26,33)(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOCZEBYULFHLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

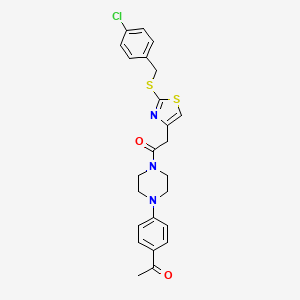

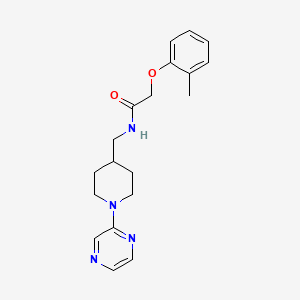

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide](/img/structure/B2508304.png)

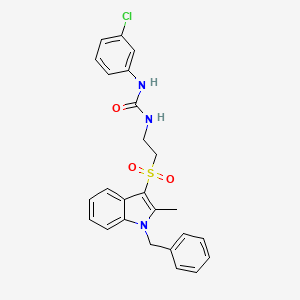

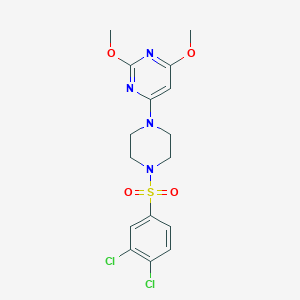

![ethyl 1-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2508306.png)

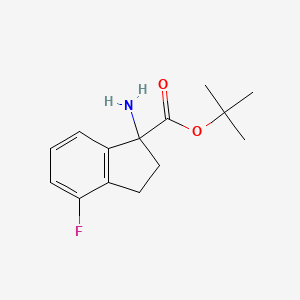

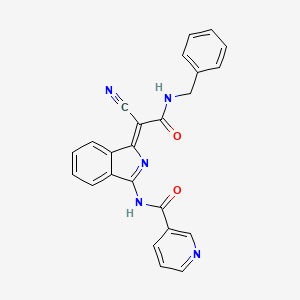

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2508310.png)

![1-((2-chloro-6-fluorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

![(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2508323.png)